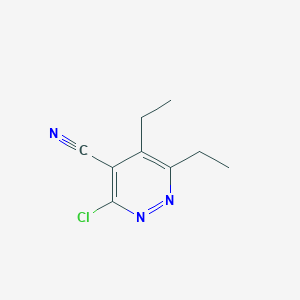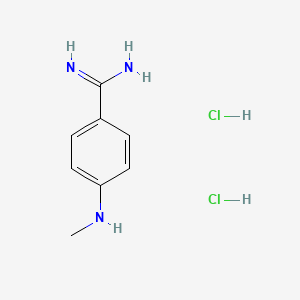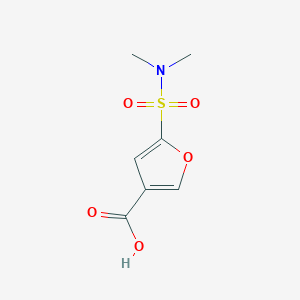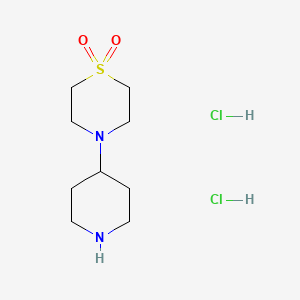
cis-3,4-Dimethylpyrrolidine hydrochloride
Overview
Description
cis-3,4-Dimethylpyrrolidine hydrochloride: is a chemical compound with the molecular formula C6H13N·HCl. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is characterized by the presence of two methyl groups attached to the third and fourth carbon atoms in a cis configuration, along with a hydrochloride salt form.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of cis-3,4-Dimethylpyrrolidine hydrochloride typically begins with commercially available starting materials such as 3,4-dimethylpyrrolidine.
Reaction Conditions: The compound can be synthesized through a series of chemical reactions involving the formation of the pyrrolidine ring followed by the introduction of methyl groups at the desired positions. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: cis-3,4-Dimethylpyrrolidine hydrochloride can undergo oxidation reactions to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or other hydrogenated derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation Reagents: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction Reagents: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution Reagents: Substitution reactions may involve reagents like alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed:
Oxidation Products: N-oxides and other oxidized derivatives.
Reduction Products: Amines and hydrogenated derivatives.
Substitution Products: Various substituted pyrrolidine derivatives.
Scientific Research Applications
Chemistry:
Building Block: cis-3,4-Dimethylpyrrolidine hydrochloride is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology:
Biochemical Studies: The compound is used in biochemical studies to investigate the structure-activity relationships of pyrrolidine derivatives.
Medicine:
Drug Development: It serves as an intermediate in the synthesis of potential drug candidates, particularly those targeting neurological and psychiatric disorders.
Industry:
Chemical Manufacturing: The compound is utilized in the production of specialty chemicals and fine chemicals.
Mechanism of Action
Mechanism:
- The mechanism by which cis-3,4-Dimethylpyrrolidine hydrochloride exerts its effects depends on its specific application. In drug development, it may interact with molecular targets such as receptors, enzymes, or ion channels, modulating their activity.
Molecular Targets and Pathways:
- The compound may target neurotransmitter receptors, enzymes involved in metabolic pathways, or other proteins critical to cellular function.
Comparison with Similar Compounds
trans-3,4-Dimethylpyrrolidine hydrochloride: A stereoisomer with the methyl groups in a trans configuration.
3,4-Dimethylpyrrolidine: The parent compound without the hydrochloride salt form.
N-Methylpyrrolidine: A related compound with a single methyl group on the nitrogen atom.
Uniqueness:
- cis-3,4-Dimethylpyrrolidine hydrochloride is unique due to its specific stereochemistry and salt form, which can influence its chemical reactivity and biological activity compared to its isomers and related compounds.
Properties
IUPAC Name |
(3S,4R)-3,4-dimethylpyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N.ClH/c1-5-3-7-4-6(5)2;/h5-7H,3-4H2,1-2H3;1H/t5-,6+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NENQMVAHTAYJTP-KNCHESJLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCC1C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CNC[C@@H]1C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![(7R)-7-methyl-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1457335.png)

![3-(difluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B1457337.png)





